molecular formula C10H16OS2 B14590179 2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one CAS No. 61364-91-8

2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one

Cat. No.: B14590179
CAS No.: 61364-91-8
M. Wt: 216.4 g/mol
InChI Key: NXSOGRQZPFIGRK-UHFFFAOYSA-N
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Description

2-Ethyl-6,10-dithiaspiro[45]decan-1-one is a unique organic compound characterized by its spirocyclic structure containing sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different sulfur-containing derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions, where specific functional groups can be replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different sulfur-containing derivatives.

Scientific Research Applications

2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Diethyl-6,10-dithiaspiro[4.5]decan-1-one
  • 6,10-Dithiaspiro[4.5]decan-1-one
  • Ethyl 6-({2-methyl-6,10-dithiaspiro[4.5]decan-1-yl}oxy)hexanoate

Uniqueness

2-Ethyl-6,10-dithiaspiro[45]decan-1-one is unique due to its specific spirocyclic structure and the presence of sulfur atoms This gives it distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

61364-91-8

Molecular Formula

C10H16OS2

Molecular Weight

216.4 g/mol

IUPAC Name

3-ethyl-6,10-dithiaspiro[4.5]decan-4-one

InChI

InChI=1S/C10H16OS2/c1-2-8-4-5-10(9(8)11)12-6-3-7-13-10/h8H,2-7H2,1H3

InChI Key

NXSOGRQZPFIGRK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(C1=O)SCCCS2

Origin of Product

United States

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